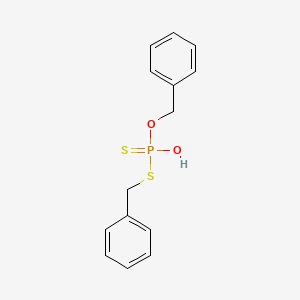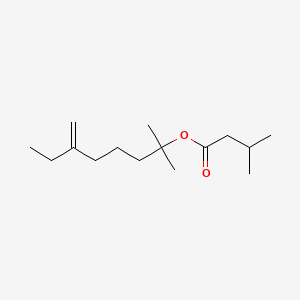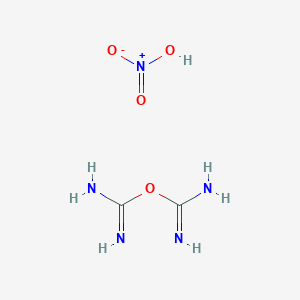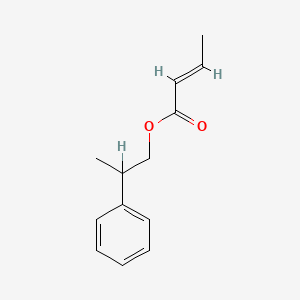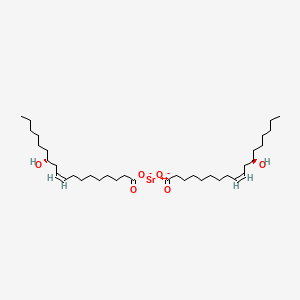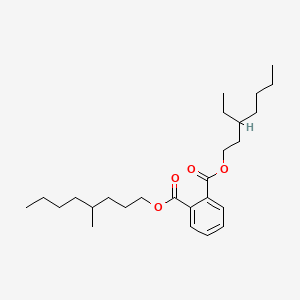
3-Ethylheptyl 4-methyloctyl phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylheptyl 4-methyloctyl phthalate is a chemical compound with the molecular formula C26H42O4. It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound is known for its unique structural properties, which make it suitable for various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylheptyl 4-methyloctyl phthalate typically involves the esterification of phthalic anhydride with 3-ethylheptanol and 4-methyloctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials are mixed in large reactors, and the reaction is carefully controlled to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities .
化学反応の分析
Types of Reactions
3-Ethylheptyl 4-methyloctyl phthalate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out under acidic or basic conditions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols corresponding to the ester groups.
Substitution: Various substituted phthalate esters.
科学的研究の応用
3-Ethylheptyl 4-methyloctyl phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers.
Biology: Studied for its effects on biological systems, particularly its potential as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including reproductive and developmental toxicity.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.
作用機序
The mechanism of action of 3-Ethylheptyl 4-methyloctyl phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their normal function. This can lead to various adverse effects, including reproductive and developmental toxicity .
類似化合物との比較
Similar Compounds
- Diethyl phthalate (DEP)
- Dibutyl phthalate (DBP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Butyl benzyl phthalate (BBP)
Uniqueness
3-Ethylheptyl 4-methyloctyl phthalate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Compared to other phthalates, it may offer different levels of plasticizing efficiency, flexibility, and compatibility with various polymers .
特性
CAS番号 |
85851-79-2 |
|---|---|
分子式 |
C26H42O4 |
分子量 |
418.6 g/mol |
IUPAC名 |
2-O-(3-ethylheptyl) 1-O-(4-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-8-13-21(4)14-12-19-29-25(27)23-16-10-11-17-24(23)26(28)30-20-18-22(7-3)15-9-6-2/h10-11,16-17,21-22H,5-9,12-15,18-20H2,1-4H3 |
InChIキー |
IUYBJQLDYPVZHG-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


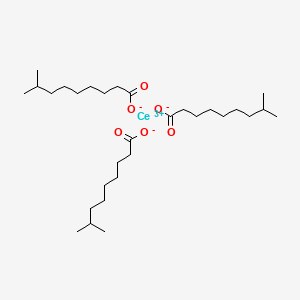
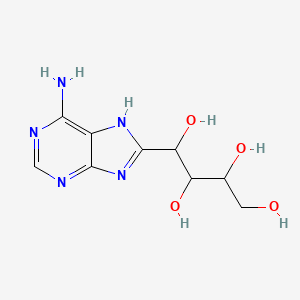
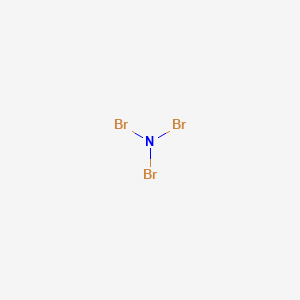
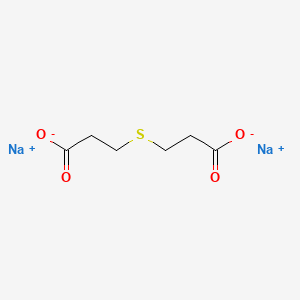
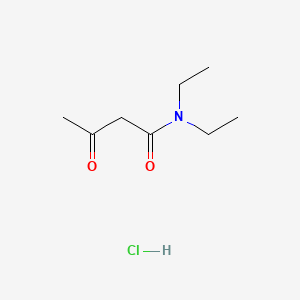
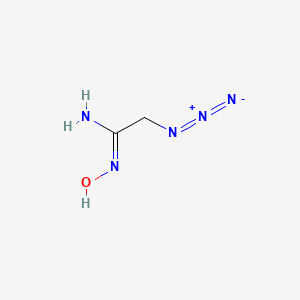
![[(1R,4S,5S,6S,7S,9R,10S,11S,12S,13S)-2-(benzoyloxymethyl)-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] 4-acetyloxybenzoate](/img/structure/B15176737.png)
